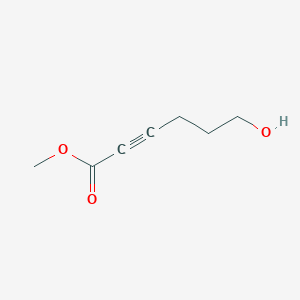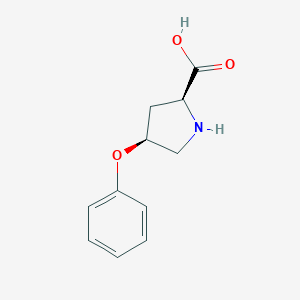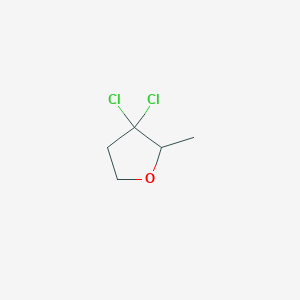
3,3-Dichloro-2-methyloxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dichloro-2-methyloxolane, also known as DCMO, is a synthetic compound that has been used in various scientific research applications. It is a colorless liquid that is soluble in water and has a boiling point of 116°C. DCMO has been synthesized using different methods, and its mechanism of action has been studied extensively.
Mécanisme D'action
The mechanism of action of 3,3-Dichloro-2-methyloxolane is not well-understood, but it is believed to involve the formation of reactive intermediates, such as epoxides and halohydrins, which can react with nucleophiles, such as amino acids and DNA bases. 3,3-Dichloro-2-methyloxolane has been shown to induce DNA damage and apoptosis in cancer cells, suggesting its potential as an anticancer agent.
Effets Biochimiques Et Physiologiques
3,3-Dichloro-2-methyloxolane has been shown to have both biochemical and physiological effects. Biochemically, it has been shown to induce DNA damage and inhibit the activity of enzymes, such as acetylcholinesterase and butyrylcholinesterase. Physiologically, 3,3-Dichloro-2-methyloxolane has been shown to cause respiratory and cardiovascular effects, such as bronchoconstriction and hypotension.
Avantages Et Limitations Des Expériences En Laboratoire
3,3-Dichloro-2-methyloxolane has several advantages for lab experiments, including its high solubility in water and its ability to react with nucleophiles. However, 3,3-Dichloro-2-methyloxolane has several limitations, including its potential toxicity and its reactivity with biological molecules, which can interfere with experimental results.
Orientations Futures
There are several future directions for the study of 3,3-Dichloro-2-methyloxolane. One direction is to investigate its potential as an anticancer agent, given its ability to induce DNA damage and apoptosis in cancer cells. Another direction is to study its interactions with biological molecules, such as proteins and nucleic acids, to better understand its mechanism of action. Additionally, the development of new synthesis methods for 3,3-Dichloro-2-methyloxolane could improve its yield and purity, making it more useful for scientific research.
Méthodes De Synthèse
3,3-Dichloro-2-methyloxolane can be synthesized using different methods, including the reaction of 3-chloropropene with formaldehyde in the presence of a catalyst, the reaction of 3-chloropropene with paraformaldehyde in the presence of a catalyst, and the reaction of 2-chloro-2-methylpropane with paraformaldehyde in the presence of a catalyst. The yield and purity of 3,3-Dichloro-2-methyloxolane depend on the method used for its synthesis.
Applications De Recherche Scientifique
3,3-Dichloro-2-methyloxolane has been used in various scientific research applications, including the synthesis of other compounds, such as 3,3-dichloro-2-methyloxolan-2-ol and 3,3-dichloro-2-methyl-1,4-dioxane. 3,3-Dichloro-2-methyloxolane has also been used as a solvent for the extraction of natural products, such as flavonoids and alkaloids, from plants. Moreover, 3,3-Dichloro-2-methyloxolane has been used as a reagent in the synthesis of polymers, such as poly(ethylene oxide) and polyurethanes.
Propriétés
Numéro CAS |
116986-79-9 |
|---|---|
Nom du produit |
3,3-Dichloro-2-methyloxolane |
Formule moléculaire |
C5H8Cl2O |
Poids moléculaire |
155.02 g/mol |
Nom IUPAC |
3,3-dichloro-2-methyloxolane |
InChI |
InChI=1S/C5H8Cl2O/c1-4-5(6,7)2-3-8-4/h4H,2-3H2,1H3 |
Clé InChI |
MOAUAANYLSFEHR-UHFFFAOYSA-N |
SMILES |
CC1C(CCO1)(Cl)Cl |
SMILES canonique |
CC1C(CCO1)(Cl)Cl |
Synonymes |
Furan, 3,3-dichlorotetrahydro-2-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



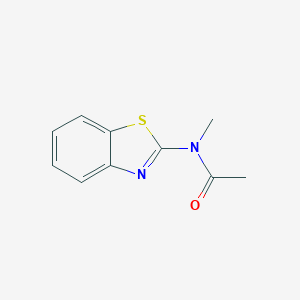
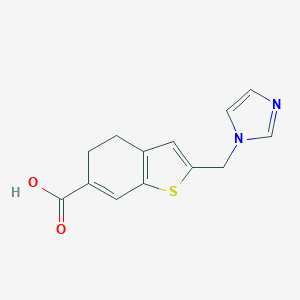
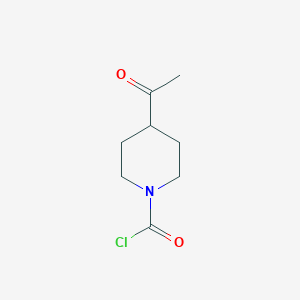
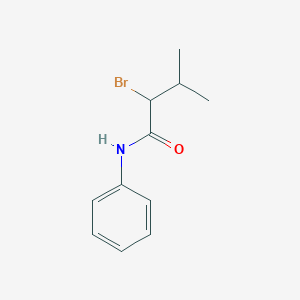
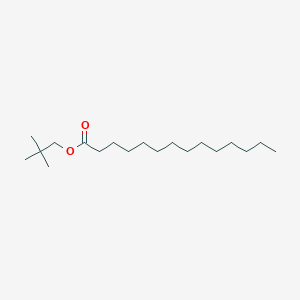
![[2-(4-Methylpiperazin-1-yl)phenyl]methanol](/img/structure/B39814.png)
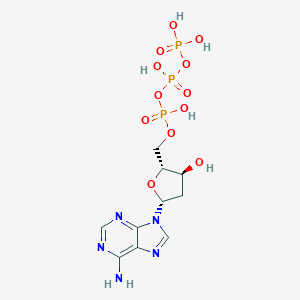
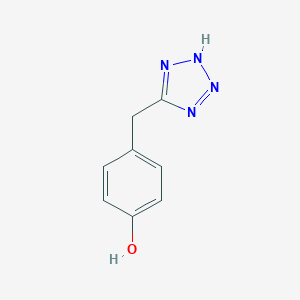
![4-[2-(3,4,5-Trimethoxyphenyl)ethyl]benzene-1,2-diol](/img/structure/B39822.png)
![N-[2-(Chloroacetyl)-4,5-difluorophenyl]-N-methylformamide](/img/structure/B39824.png)
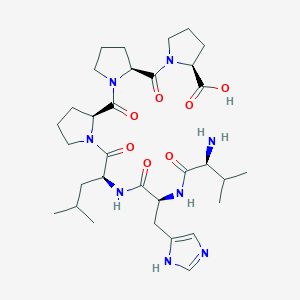
![2-[(2-Hydroxy-2-phenylacetyl)amino]-2-methylpropanoic acid](/img/structure/B39827.png)
